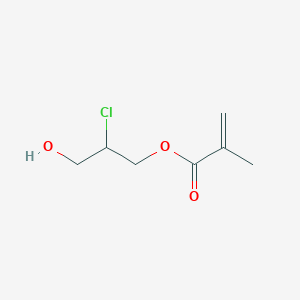
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate, also known as 3-Chloro-2-hydroxypropyl methacrylate, is an organic compound with the molecular formula C7H11ClO3. It is a methacrylate ester that contains both a chloro and a hydroxy functional group. This compound is commonly used in the production of polymers and copolymers due to its ability to undergo free radical polymerization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate glycidyl methacrylate, which then reacts with hydrochloric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Polymerization: The compound can undergo free radical polymerization to form homopolymers or copolymers.
Esterification: The hydroxy group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Polymerization Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide
Esterification Agents: Carboxylic acids, acid chlorides
Major Products
Polymers and Copolymers: Used in coatings, adhesives, and sealants
Substituted Derivatives: Used in the synthesis of pharmaceuticals and agrochemicals
Aplicaciones Científicas De Investigación
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the modification of biomolecules and the preparation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Employed in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate primarily involves its ability to undergo free radical polymerization. The compound’s methacrylate group can form radicals in the presence of initiators, leading to the formation of polymer chains. The chloro and hydroxy groups can participate in further chemical modifications, allowing for the synthesis of a wide range of functionalized polymers .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxypropyl methacrylate: Lacks the chloro group, making it less reactive in substitution reactions.
3-Chloro-2-hydroxypropyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group, leading to different polymerization properties.
Uniqueness
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate is unique due to the presence of both chloro and hydroxy functional groups, which provide versatility in chemical reactions and polymerization processes. This dual functionality allows for the synthesis of a wide range of specialized polymers and copolymers with tailored properties .
Propiedades
Número CAS |
82397-85-1 |
|---|---|
Fórmula molecular |
C7H11ClO3 |
Peso molecular |
178.61 g/mol |
Nombre IUPAC |
(2-chloro-3-hydroxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H11ClO3/c1-5(2)7(10)11-4-6(8)3-9/h6,9H,1,3-4H2,2H3 |
Clave InChI |
JTMTVBCMZZJAKI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



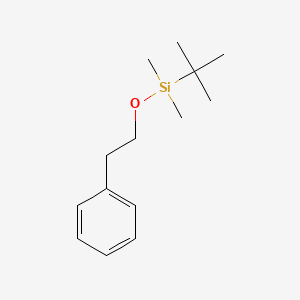
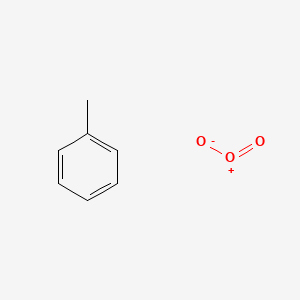
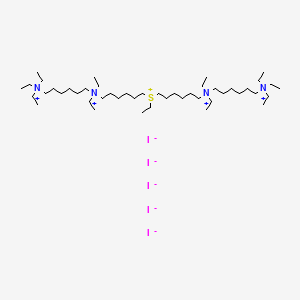

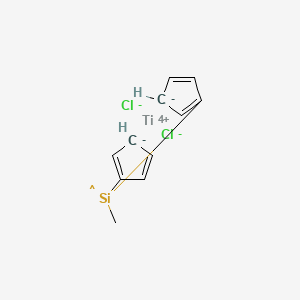
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
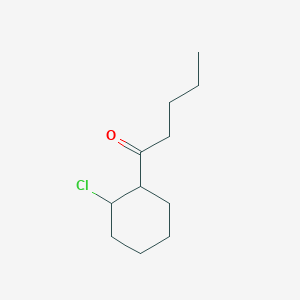
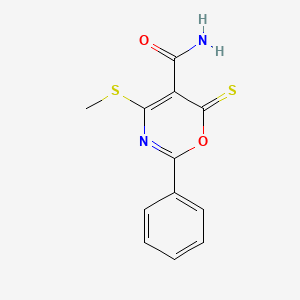
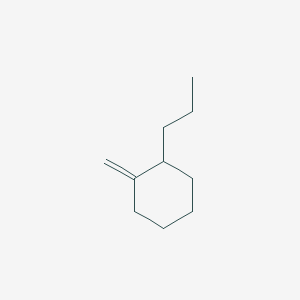
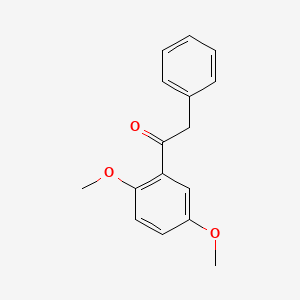
![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
